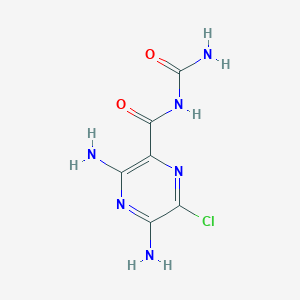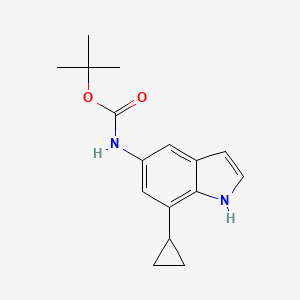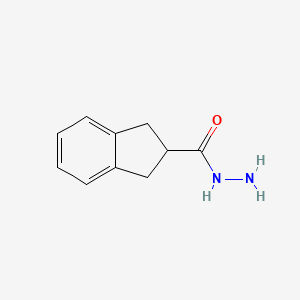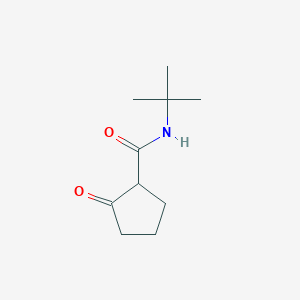
N-(t-butyl)-2-oxocyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(t-butyl)-2-oxocyclopentane-1-carboxamide is an organic compound characterized by the presence of a tert-butyl group attached to a cyclopentane ring with a carboxamide and oxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl)-2-oxocyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(t-butyl)-2-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-(t-butyl)-2-oxocyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(t-butyl)-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The presence of the tert-butyl group and oxo functional group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents, such as:
- N-(t-butyl)-2-hydroxycyclopentane-1-carboxamide
- N-(t-butyl)-2-aminocyclopentane-1-carboxamide
- N-(t-butyl)-2-methylcyclopentane-1-carboxamide .
Uniqueness
N-(t-butyl)-2-oxocyclopentane-1-carboxamide is unique due to the presence of both the tert-butyl group and the oxo functional group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
N-tert-butyl-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)11-9(13)7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
APYCLFZIHNNHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)
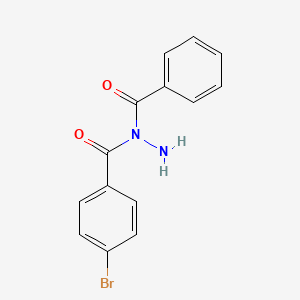
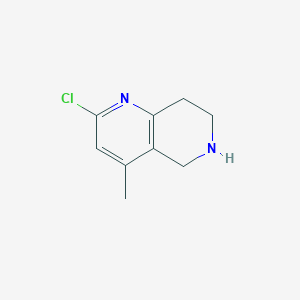
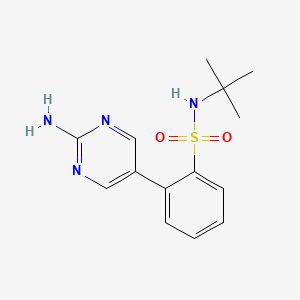
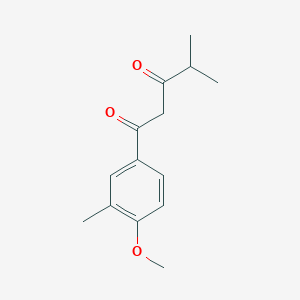
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)
